2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline
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Overview
Description
2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques ensures the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines. These products are often evaluated for their biological activities and potential therapeutic applications.
Scientific Research Applications
2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes.
Medicine: It has shown promise as a lead compound in the development of anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Erlotinib: An anticancer agent targeting epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
What sets 2-Chloro-4-(4-methylpiperidin-1-yl)quinazoline apart is its unique substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
2-chloro-4-(4-methylpiperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-6-8-18(9-7-10)13-11-4-2-3-5-12(11)16-14(15)17-13/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXIVJCXRJVQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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